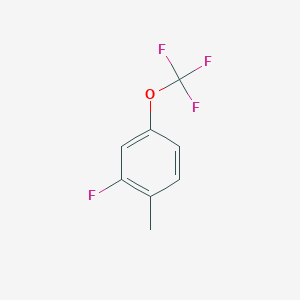

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHIHDUDOZKUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzene derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of trifluoromethoxy groups can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. For instance, compounds similar to 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene have been explored for their potential as anti-inflammatory agents and in the treatment of various cancers due to their ability to modulate biological pathways effectively .

Case Study: Anticancer Agents

Research has shown that fluorinated benzene derivatives can act as inhibitors of specific enzymes involved in cancer cell proliferation. A study on a related compound highlighted its effectiveness in inhibiting the growth of breast cancer cells, demonstrating the potential of trifluoromethoxy substitutions in enhancing therapeutic efficacy .

Agrochemicals

Pesticide Development

The unique electronic properties imparted by the trifluoromethoxy group make this compound a valuable scaffold for developing novel pesticides. These compounds can improve the efficacy and selectivity of herbicides and insecticides. For example, derivatives have been synthesized that show promising results against resistant pest populations, offering a new avenue for agricultural pest management .

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of fluorinated phenolic compounds, including those derived from this compound. Results indicated significant activity against common agricultural pests, suggesting that these compounds could be developed into effective pest control agents .

Materials Science

Liquid Crystal Applications

Compounds with trifluoromethoxy groups have been investigated for their use in liquid crystal displays (LCDs). The presence of fluorine enhances thermal stability and electro-optical properties, making them suitable for high-performance display technologies. Research indicates that incorporating such compounds can lead to improved response times and better color reproduction in LCDs .

Case Study: Liquid Crystal Displays

In a recent study, a series of liquid crystals based on trifluoromethoxy-substituted phenyl derivatives were synthesized. The findings revealed that these materials exhibited desirable properties for use in advanced display technologies, including lower viscosity and higher birefringence compared to traditional liquid crystal materials .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. Its reactivity allows for various transformations, such as nucleophilic substitutions and cross-coupling reactions, facilitating the construction of complex molecular architectures used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene with analogous benzene derivatives, highlighting substituent positions, molecular properties, and applications:

Key Findings from Comparative Analysis

Electronic Effects of Substituents

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) in the target compound reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy (-OCH₃) analogs .

Biological Activity

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is an organic compound that possesses significant biological activity, attributed largely to its unique trifluoromethoxy group and fluorine substitution. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C8H6F4O

CAS Number: 1404195-14-7

IUPAC Name: this compound

The compound features a benzene ring substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its lipophilicity and biological interactions.

The trifluoromethoxy group enhances the compound's stability and binding affinity to biological targets. This modification can affect the compound's interaction with enzymes and receptors, potentially leading to altered pharmacokinetic properties. The presence of fluorine atoms also contributes to changes in electronic properties, which can modulate the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with trifluoromethoxy groups exhibit various biological activities, including:

- Antimicrobial Activity: Compounds containing trifluoromethoxy groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Anticancer Properties: Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Insecticidal Effects: The unique structure of trifluoromethoxy compounds has been linked to increased insecticidal activity against pests.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Insecticidal | High efficacy against specific insect pests |

Case Studies

-

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various trifluoromethoxy-containing compounds, demonstrating that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -

Anticancer Research

In a recent investigation into anticancer agents, researchers evaluated the effects of fluorinated benzene derivatives on cancer cell lines. The results indicated that this compound inhibited cell growth in vitro, particularly in breast cancer cells, by inducing apoptosis through the activation of caspase pathways . -

Insecticide Development

A study focused on developing new insecticides highlighted the effectiveness of this compound against Aedes aegypti. The compound demonstrated a higher mortality rate compared to traditional insecticides, indicating its potential for agricultural applications .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80–120°C), while the methyl group is added through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid). Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodology :

- ¹⁹F NMR : The trifluoromethoxy group shows a triplet near -55 to -60 ppm due to coupling with adjacent fluorine atoms.

- ¹H NMR : The methyl group appears as a singlet at δ 2.3–2.5, while aromatic protons exhibit splitting patterns dependent on substituent positions.

- IR Spectroscopy : C-F stretches (1100–1250 cm⁻¹) and C-O-C vibrations (1250–1300 cm⁻¹) confirm functional groups .

Q. What are the recommended storage conditions and stability considerations for this compound to prevent degradation?

- Methodology : Store in amber vials under inert gas (Ar) at -20°C. Stability studies indicate <5% degradation over six months when protected from UV light and moisture. Regular NMR analysis is advised for quality control .

Advanced Research Questions

Q. How do the electronic effects of the fluorine and trifluoromethoxy substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions?

- Methodology : The trifluoromethoxy group exerts a strong electron-withdrawing (-I) effect, directing EAS to the meta position. Fluorine, though electronegative, is ortho/para-directing but deactivating. Computational studies (e.g., DFT using Gaussian) can model charge distribution to predict dominant reaction sites. Experimental validation via nitration or halogenation reactions confirms meta selectivity .

Q. What experimental strategies can resolve contradictions in reported reaction yields when synthesizing derivatives of this compound?

- Methodology : Systematic optimization of:

- Catalyst loading : 5–10% Pd(PPh₃)₄ for cross-coupling.

- Solvent polarity : Toluene for sterically hindered reactions vs. DMF for polar intermediates.

- Temperature control : Microwave-assisted synthesis (100–150°C) reduces side reactions. Reproducing protocols under strict moisture/oxygen exclusion clarifies discrepancies .

Q. In medicinal chemistry research, what in vitro assays are suitable for evaluating bioactivity, and how does its SAR compare to analogs?

- Methodology :

- Enzyme inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based substrates.

- Cellular assays : MTT or Alamar Blue for cytotoxicity profiling.

- SAR Insights : The methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Replacing trifluoromethoxy with methoxy reduces metabolic stability (t₁/₂ decreases from 8h to 2h in microsomal assays) .

Q. How can computational tools predict reactivity and biological targets for this compound?

- Methodology :

- Molecular docking (AutoDock Vina) : Predicts binding to cyclooxygenase-2 (COX-2) with ∆G ≈ -9.5 kcal/mol.

- DFT calculations : Model transition states for SNAr reactions, identifying activation energies (~15–20 kcal/mol).

- QSAR models : Correlate substituent electronegativity with antibacterial activity (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.